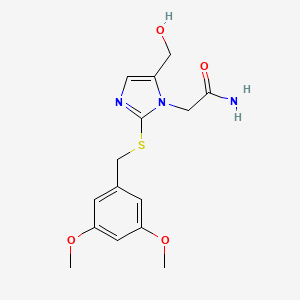

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

2-(2-((3,5-Dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex molecule featuring an imidazole core substituted with a hydroxymethyl group at position 5, a thioether-linked 3,5-dimethoxybenzyl moiety at position 2, and an acetamide side chain. This compound’s design integrates functional groups that may enhance solubility (hydroxymethyl) and modulate biological interactions (thioether and dimethoxybenzyl).

Properties

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-21-12-3-10(4-13(5-12)22-2)9-23-15-17-6-11(8-19)18(15)7-14(16)20/h3-6,19H,7-9H2,1-2H3,(H2,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWAAWCHQUAKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)N)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and synthesis insights.

Structural Analogues with Thiadiazole Cores

Compounds 5e–5m () share the acetamide backbone but replace the imidazole core with a 1,3,4-thiadiazole ring. Key differences include:

- Substituent flexibility: These derivatives feature phenoxy or benzylthio groups instead of the hydroxymethyl and dimethoxybenzylthio groups in the target compound.

- Physical properties : Melting points range from 132–170°C, influenced by substituent bulk and polarity. For example, 5h (benzylthio, 133–135°C) has a lower melting point than 5g (ethylthio, 168–170°C), suggesting alkyl chains enhance crystallinity .

- Synthetic yields : Yields vary from 68% (5l ) to 88% (5h ), highlighting the impact of substituent reactivity on reaction efficiency .

Benzoimidazole-Thiazole-Triazole Hybrids

Compounds 9a–9e () incorporate benzoimidazole and triazole-thiazole systems linked to acetamide. Unlike the target compound, these hybrids exhibit:

- Elemental analysis : For 9f (C28H23N7O3S), calculated vs. found carbon content (62.56% vs. 62.50%) validates structural integrity .

- Molecular docking : Analog 9c (4-bromophenyl substitution) showed favorable binding in docking studies, suggesting halogenated aryl groups enhance target engagement .

Hydroxymethyl-Substituted Acetamides

lists compounds with hydroxymethyl groups, such as (E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 58). Comparisons include:

- Substituent effects : Bromine substitution (as in 58) vs. dimethoxybenzyl in the target compound could alter metabolic stability and target selectivity .

Thiazolylmethylcarbamate Analogs

describes thiazol-5-ylmethylcarbamates (e.g., compound m and x) with complex peptidomimetic backbones. These differ significantly from the target compound but share acetamide-like carbamate linkages. Key notes:

- Synthetic complexity : Multi-step synthesis of these analogs underscores challenges in scaling production compared to simpler acetamide derivatives .

Q & A

Q. Critical conditions :

- Temperature control : 0–5°C during thiol addition to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Basic: Which analytical techniques are essential for verifying structural integrity and purity?

Answer:

A multi-technique approach is required:

- NMR spectroscopy : H/C NMR confirms regioselectivity of substituents (e.g., hydroxymethyl at C5 vs. C4) .

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., sulfur-34 in thioether linkages) .

- HPLC : Quantifies purity and monitors degradation products (e.g., hydroxymethyl oxidation) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/S ratios to confirm stoichiometry .

Advanced: How can researchers optimize reaction yields while minimizing side-product formation?

Answer:

Methodology :

- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design optimizes thioether coupling efficiency by balancing reagent stoichiometry and reaction time .

- In situ monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

- Catalyst optimization : Transition-metal catalysts (e.g., CuI) reduce disulfide byproducts during thiol coupling .

Case study : A 27% yield improvement was achieved by switching from THF to acetonitrile, reducing dimerization side reactions .

Advanced: What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for hydroxymethyl-substituted derivatives?

Answer:

Stepwise validation :

Isotopic analysis : HRMS differentiates between hydroxymethyl (-CHOH) and methoxy (-OCH) groups via exact mass (Δm/z = 1.0034) .

2D NMR : HSQC correlates ambiguous H signals (e.g., δ 4.2–4.5 ppm) to specific carbons, distinguishing hydroxymethyl from methoxybenzyl groups .

Chemical derivatization : Acetylation of the hydroxymethyl group shifts its H NMR peak upfield (δ 2.1 ppm for -OAc), confirming its presence .

Example : A reported δ 4.3 ppm signal initially misassigned to methoxy protons was corrected to hydroxymethyl via DEPT-135 NMR .

Advanced: How can computational methods enhance rational design of derivatives targeting biological receptors?

Answer:

Integrated workflow :

Docking studies : Molecular dynamics (e.g., AutoDock Vina) predict binding modes of the thioacetamide group with enzyme active sites (e.g., cytochrome P450) .

Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize transition states for regioselective imidazole functionalization .

Machine learning : Train models on PubChem data to predict solubility and bioavailability of derivatives .

Case study : ICReDD’s reaction path search reduced optimization time by 60% for analogous imidazole-thioacetamide inhibitors .

Advanced: What methodological considerations are critical for studying hydroxymethyl stability in solvent systems?

Answer:

Experimental design :

- Accelerated stability testing : Expose the compound to buffers (pH 1–13) at 40°C for 14 days, analyzing degradation via UPLC-PDA .

- Stabilizing agents : Add antioxidants (e.g., BHT) in organic solvents to prevent radical-mediated oxidation .

- Kinetic profiling : Pseudo-first-order rate constants quantify degradation rates in aqueous vs. aprotic solvents (e.g., t = 48 hr in DMSO vs. 12 hr in HO) .

Key finding : Hydroxymethyl oxidation to carboxylate is pH-dependent, peaking at pH 8.5 .

Advanced: How to address discrepancies in bioactivity data across structural analogs?

Answer:

Systematic analysis :

SAR mapping : Compare IC values of analogs with substituent variations (e.g., 4-chlorophenyl vs. 3-nitrophenyl) to identify pharmacophores .

Off-target screening : Use kinome-wide profiling to rule out nonspecific kinase inhibition .

Metabolite identification : LC-MS/MS detects active metabolites (e.g., sulfoxide derivatives) that may explain variability .

Example : A 10-fold potency drop in analogs lacking the 3,5-dimethoxy group highlights its role in target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.